molecular formula C17H18FNO2S B2757192 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-fluorophenyl)propanamide CAS No. 2034570-55-1

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-fluorophenyl)propanamide

Cat. No.: B2757192
CAS No.: 2034570-55-1
M. Wt: 319.39
InChI Key: KMLWHHRHPYFPHF-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-fluorophenyl)propanamide is a synthetic specialty chemical offered for investigational purposes in life sciences research. This compound integrates a 2-fluorophenylpropanamide moiety linked to an acetyl-substituted thiophene group, a structural feature found in molecules studied for their interaction with various biological targets. The presence of the thiophene ring is a common motif in medicinal chemistry, as this heterocycle is frequently utilized in the design of pharmacologically active agents . Researchers may investigate this compound as a key intermediate or building block in the synthesis of more complex molecular architectures. Its structure suggests potential utility in exploratory studies aimed at developing novel ligands for protein targets, including enzyme inhibition assays or receptor binding studies. The fluorophenyl subunit can influence the molecule's electronic properties and binding affinity, making it a point of interest in structure-activity relationship (SAR) investigations . This product is intended for laboratory research by qualified professionals only. It is not for diagnostic or therapeutic use, nor for human consumption. All necessary safety data sheets and handling protocols must be consulted prior to use.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-12(20)16-8-7-14(22-16)10-11-19-17(21)9-6-13-4-2-3-5-15(13)18/h2-5,7-8H,6,9-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLWHHRHPYFPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting 5-acetylthiophene is then subjected to a Friedel-Crafts alkylation reaction with an appropriate alkyl halide to introduce the ethyl chain.

Next, the intermediate product undergoes a coupling reaction with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final amide linkage. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group on the thiophene ring can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

  • **Oxid

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-fluorophenyl)propanamide is a synthetic organic compound notable for its diverse biological activities. This article reviews its structure, synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Thiophene Ring : Substituted with an acetyl group, enhancing stability.
  • Ethyl Chain : Connecting the thiophene to the phenyl moiety.
  • Fluorophenyl Group : Contributing to its electronic properties.

Molecular Formula : C17_{17}H18_{18}FNO2_2S
Molecular Weight : 319.4 g/mol
CAS Number : 2034570-55-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Acetylthiophene : Acetylation of thiophene using acetic anhydride.
  • Alkylation : Reaction with ethyl bromide in the presence of a base.
  • Formation of Propanamide : Coupling with 3-(2-fluorophenyl)propanoyl chloride.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through modulation of specific signaling pathways.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation markers, suggesting a role in treating inflammatory diseases.
  • Antimicrobial Properties : The compound exhibits activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : Interaction with specific receptors could modulate physiological responses related to pain and inflammation.

Research Findings and Case Studies

Study ReferenceFindingsImplications
Significant inhibition of cancer cell lines in vitroPotential for development as an anticancer drug
Reduction in inflammatory cytokines in animal modelsPossible therapeutic use in inflammatory diseases
Antimicrobial activity against Gram-positive bacteriaDevelopment as a novel antimicrobial agent

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s structure can be dissected into three regions:

Amide nitrogen substituent : 2-(5-acetylthiophen-2-yl)ethyl group.

Propanamide chain : Terminated by a 3-(2-fluorophenyl) group.

Aromatic systems : Thiophene (electron-deficient due to acetyl) and fluorophenyl (electron-withdrawing fluorine).

Table 1: Structural Comparison of Propanamide Derivatives

Compound Name (CAS No.) Amide Substituent (R1) Propanamide Chain (R2) Key Structural Differences Pharmacological Notes
Target Compound 2-(5-acetylthiophen-2-yl)ethyl 3-(2-fluorophenyl) Unique acetyl-thiophene moiety Unknown activity; structural analog
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide 2-(1H-indol-3-yl)ethyl 2-(2-fluoro-biphenyl-4-yl) Biphenyl and indole groups Potential NSAID activity
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-chlorophenethyl 2-(6-methoxynaphthalen-2-yl) Methoxynaphthalene and chlorophenyl Intermediate for bioactive compounds
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (CAS: N/A) 2-fluorophenyl, piperidin-4-yl Piperidine ring (opioid scaffold) Fentanyl analog; opioid receptor activity
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-91-5) 2-ethylphenyl 3-(3-methylphenyl)-2-(tetrazolyl) Tetrazolyl group (acidic hydrogen donor) Registered CAS; potential enzyme modulation

Pharmacological Implications

Anti-Inflammatory Potential
  • NSAID Derivatives : Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () combine NSAID frameworks (e.g., naproxen) with serotonin-like indole groups, suggesting dual activity against cyclooxygenase (COX) and serotonin receptors . The target compound’s fluorophenyl group may mimic COX-2 selectivity observed in celecoxib derivatives.
Opioid Receptor Interactions
  • Fentanyl Analogs: Fluorophenyl-propanamide structures in and (e.g., ortho-fluoroisobutyryl fentanyl) exhibit high affinity for μ-opioid receptors due to fluorophenyl’s electronic effects and lipophilicity . The target compound lacks a piperidine ring but could interact with non-opioid CNS targets.
Metabolic Stability
  • Acetyl-Thiophene vs. Indole/Naphthalene : The acetyl-thiophene group may reduce oxidative metabolism compared to indole () or naphthalene () moieties, enhancing half-life. Fluorine’s electronegativity could further slow degradation .

Registered Compounds and Prior Art

  • CAS Registrations : The serotonin-naproxen conjugate () is registered under CAS 1017153-76-2, indicating prior exploration of hybrid NSAID-amides .
  • Tetrazolyl Derivatives : CAS 483993-91-5 () highlights the therapeutic relevance of propanamides with heterocyclic substituents .

Q & A

Q. What are the standard synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-fluorophenyl)propanamide?

The synthesis typically involves multi-step reactions, including cyclization and amide bond formation. For example, thiophene derivatives like 5-acetylthiophen-2-yl can be coupled with fluorophenyl-containing intermediates via nucleophilic substitution or condensation reactions under controlled conditions (e.g., using DMF or dichloromethane as solvents, with temperature maintained at 60–80°C). Precursor activation with agents like EDCI/HOBt may enhance coupling efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

High-performance liquid chromatography (HPLC) ensures purity (>95%), while nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) confirms structural integrity. Mass spectrometry (HRMS) and X-ray crystallography validate molecular weight and stereochemistry. For dynamic studies, time-resolved fluorescence or circular dichroism may be employed .

Q. What are the primary functional groups influencing reactivity?

The acetylthiophene moiety enables electrophilic substitution (e.g., bromination), while the fluorophenyl group directs para/ortho substitution. The propanamide backbone participates in hydrogen bonding, affecting solubility and biological interactions. Thiophene’s sulfur atom may coordinate with metal catalysts in cross-coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic screening of solvents (e.g., DMF vs. THF), catalysts (Pd-based for cross-couplings), and temperatures is essential. For example, microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating. Computational modeling (DFT) predicts regioselectivity in fluorophenyl substitution, guiding experimental design .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., IC50 variability) may arise from differences in assay pH, buffer systems, or protein purity. Comparative studies using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can validate binding affinities. Structural analogs with modified acetylthiophene or fluorophenyl groups should be tested to isolate pharmacophoric contributions .

Q. How does the compound interact with biological targets at the molecular level?

Molecular docking and molecular dynamics simulations suggest the acetylthiophene group binds hydrophobic pockets in enzyme active sites, while the fluorophenyl moiety engages in π-π stacking with aromatic residues. Fluorescence quenching assays and mutagenesis studies (e.g., alanine scanning) confirm critical binding residues .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key issues include purifying intermediates with similar polarities and minimizing thiophene oxidation. Column chromatography with gradient elution (hexane/EtOAc) or preparative HPLC resolves these. Stability studies under physiological pH (5.0–7.4) and temperature (37°C) ensure compound integrity during long-term storage .

Methodological Guidance Table

Research ObjectiveRecommended MethodsKey Parameters to Monitor
Synthetic Optimization Microwave-assisted synthesis, DFT modelingYield, reaction time, regioselectivity
Biological Activity SPR, ITC, fluorescence assaysKD, ΔG, quenching efficiency
Structural Analysis X-ray crystallography, 19F NMRCrystal lattice packing, chemical shift anisotropy
Stability Testing Accelerated degradation studies (40°C/75% RH)Purity loss, byproduct formation

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